molecular formula C50H99NO3 B3026360 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide CAS No. 34227-73-1

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide

Cat. No. B3026360
CAS RN: 34227-73-1
M. Wt: 762.3 g/mol
InChI Key: MUQBXENBHQWWAY-SDOSYGGKSA-N
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Description

“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide” is a bioactive sphingolipid . It is an endogenous ceramide generated by ceramide synthase 6 . It has been found to increase in a time-dependent manner during nutrient-deprivation-induced necroptosis in MEF cells .


Molecular Structure Analysis

The molecular formula of this compound is C32H63NO3 . The InChi Code is InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 509.9 . Its solubility in DMF is 0.15 mg/mL .

Scientific Research Applications

Cell Biology and Cell Death:

C14 ceramide is an endogenous ceramide generated by ceramide synthase 6. During nutrient-deprivation-induced necroptosis in cells, C14 ceramide levels increase in a time-dependent manner . Understanding its role in cell death pathways can have implications for disease treatment and drug development.

Metabolic Diseases (Diabetes and Obesity):

In obese patients, C14 ceramide plasma levels decrease following a 12-week supervised exercise training program. These reduced levels correlate positively with weight and fat loss and negatively with increased insulin sensitivity . Investigating C14 ceramide’s impact on metabolic pathways may lead to novel therapeutic approaches for diabetes and obesity.

Neurodegenerative Disorders (Parkinson’s Disease and Memory Deficits):

Interestingly, plasma C14 ceramide levels are higher in Parkinson’s disease patients with dementia compared to those without dementia. Moreover, higher levels are correlated with deficits in memory . Further research into the role of C14 ceramide in neurodegeneration could provide insights into disease mechanisms and potential interventions.

Lipid Biochemistry and Sphingolipids:

C14 ceramide is part of the sphingolipid family. Investigating its specific properties and interactions within lipid membranes can enhance our understanding of lipid metabolism and signaling pathways .

Behavioral Neuroscience and Learning & Memory:

Given its impact on memory deficits, C14 ceramide may be relevant in behavioral neuroscience. Studying its effects on learning and memory processes could uncover new avenues for cognitive enhancement or therapeutic strategies .

Drug Delivery Systems and Biomaterial Synthesis:

C14 ceramide’s unique structure makes it a potential candidate for drug delivery systems and biomaterials. Researchers can explore its use in liposomal formulations or as a component of lipid-based carriers for targeted drug delivery.

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBXENBHQWWAY-SDOSYGGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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